3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonylazetidine moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the azetidine ring, introduction of the trifluoromethyl group, and subsequent coupling with the pyridine moiety. Common synthetic routes may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Pyridine: The final step involves coupling the azetidine intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The sulfonylazetidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(Pyridazin-3-yl)-5-(trifluoromethyl)phenols: These compounds share the trifluoromethyl and pyridine moieties but differ in their overall structure and specific functional groups.
Trifluoromethylpyridine Derivatives: These compounds have similar trifluoromethyl and pyridine groups but may lack the sulfonylazetidine moiety.
Uniqueness: 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is unique due to the combination of its trifluoromethyl, sulfonylazetidine, and pyridine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)14-5-1-2-6-15(14)25(22,23)21-9-12(10-21)11-24-13-4-3-7-20-8-13/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGTJGFXBDFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.